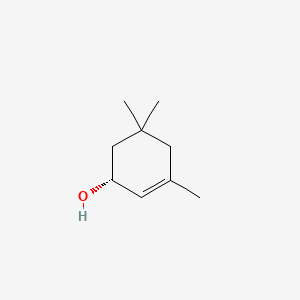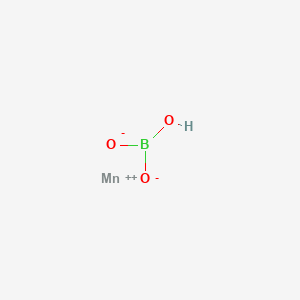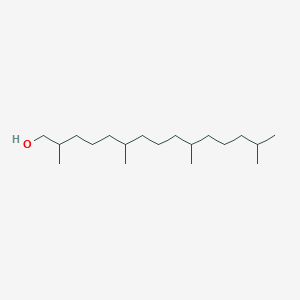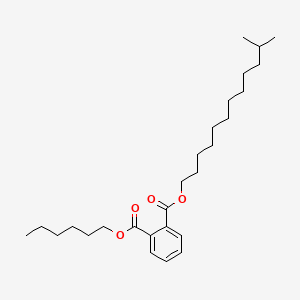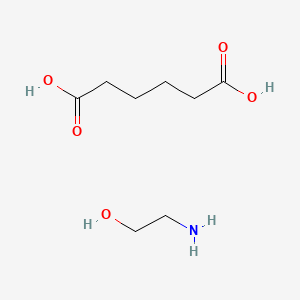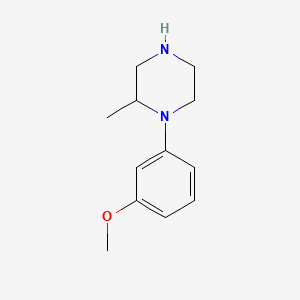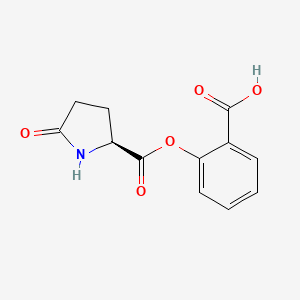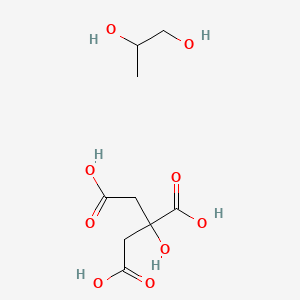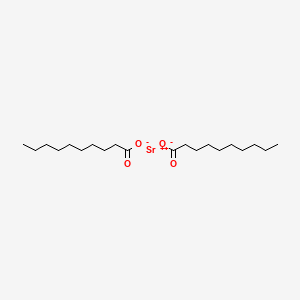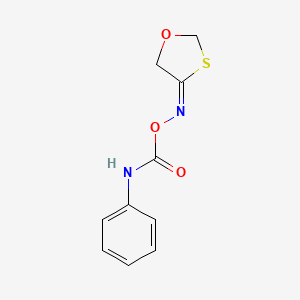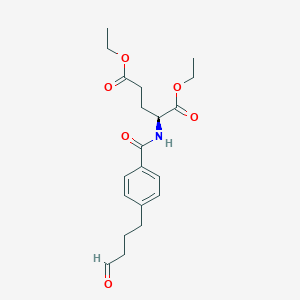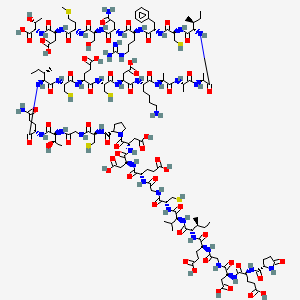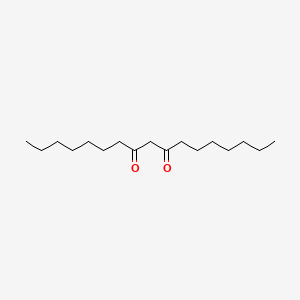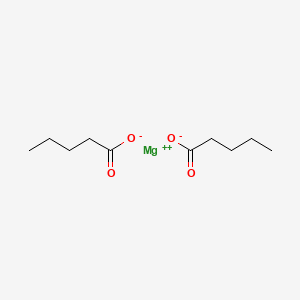
Magnesium divalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium divalerate is a chemical compound consisting of magnesium and divaleric acid It is a salt formed by the reaction of magnesium hydroxide or magnesium oxide with divaleric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium divalerate can be synthesized through the reaction of magnesium hydroxide or magnesium oxide with divaleric acid. The reaction typically occurs in an aqueous medium, where magnesium hydroxide or magnesium oxide is dissolved in water, and divaleric acid is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as solvent refining or vacuum distillation to ensure high purity. These methods help in removing impurities and achieving a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Magnesium divalerate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield magnesium and divaleric acid.
Substitution: The compound can participate in substitution reactions where divaleric acid is replaced by other acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Various acids like acetic acid or sulfuric acid can be used in substitution reactions.
Major Products Formed
Oxidation: Magnesium oxide and water.
Reduction: Magnesium metal and divaleric acid.
Substitution: Magnesium salts of the substituting acid and divaleric acid.
Scientific Research Applications
Magnesium divalerate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a supplement for magnesium deficiency.
Industry: Utilized in the production of high-performance materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of magnesium divalerate involves its dissociation into magnesium ions and divaleric acid in aqueous solutions. Magnesium ions play a crucial role in various biochemical processes, including enzyme activation, DNA synthesis, and cellular energy production. The divaleric acid component may also interact with specific molecular targets, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- Magnesium citrate
- Magnesium sulfate
- Magnesium chloride
- Magnesium oxide
Comparison
Magnesium divalerate is unique due to its specific combination of magnesium and divaleric acid, which imparts distinct chemical and biological properties. Compared to other magnesium compounds, this compound may offer different solubility, reactivity, and bioavailability profiles, making it suitable for specific applications where other magnesium salts may not be as effective.
Properties
CAS No. |
556-37-6 |
|---|---|
Molecular Formula |
C10H18MgO4 |
Molecular Weight |
226.55 g/mol |
IUPAC Name |
magnesium;pentanoate |
InChI |
InChI=1S/2C5H10O2.Mg/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
InChI Key |
PWDTYUOSZRLLEV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


